![molecular formula C11H13ClO3S B7571017 3-[(4-Chlorophenyl)sulfonylmethyl]oxolane](/img/structure/B7571017.png)
3-[(4-Chlorophenyl)sulfonylmethyl]oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Chlorophenyl)sulfonylmethyl]oxolane is a chemical compound that belongs to the class of sulfonyl-containing heterocycles. It is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in various cellular signaling pathways. The compound has gained significant attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 3-[(4-Chlorophenyl)sulfonylmethyl]oxolane involves the inhibition of 3-[(4-Chlorophenyl)sulfonylmethyl]oxolane, which is a family of enzymes that play a crucial role in various cellular signaling pathways. 3-[(4-Chlorophenyl)sulfonylmethyl]oxolane is involved in the regulation of cell growth, differentiation, and apoptosis. By inhibiting 3-[(4-Chlorophenyl)sulfonylmethyl]oxolane, 3-[(4-Chlorophenyl)sulfonylmethyl]oxolane disrupts these signaling pathways, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, as mentioned above. Additionally, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It also has the potential to be used as a neuroprotective agent by protecting neurons from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound has several advantages for lab experiments. It is a potent inhibitor of 3-[(4-Chlorophenyl)sulfonylmethyl]oxolane, making it a useful tool for studying the role of 3-[(4-Chlorophenyl)sulfonylmethyl]oxolane in cellular signaling pathways. Additionally, it has been found to have low toxicity, making it a safer alternative to other 3-[(4-Chlorophenyl)sulfonylmethyl]oxolane inhibitors. However, the compound has some limitations, such as its limited solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for the research of 3-[(4-Chlorophenyl)sulfonylmethyl]oxolane. One area of research is the development of more efficient synthesis methods to produce the compound in larger quantities. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in treating various diseases. Finally, there is a need for more research to investigate the potential side effects of the compound and its safety profile.
Métodos De Síntesis
The synthesis of 3-[(4-Chlorophenyl)sulfonylmethyl]oxolane is a multi-step process that involves the reaction of chlorobenzene with sodium methoxide to form 4-chlorotoluene. The resulting compound is then reacted with sodium sulfite to form the corresponding sulfonate. The final step involves the reaction of the sulfonate with 2,3-epoxypropanol to form 3-[(4-Chlorophenyl)sulfonylmethyl]oxolane.
Aplicaciones Científicas De Investigación
The compound has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. Additionally, it has been found to be effective in treating various inflammatory conditions, such as rheumatoid arthritis and psoriasis.
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)sulfonylmethyl]oxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3S/c12-10-1-3-11(4-2-10)16(13,14)8-9-5-6-15-7-9/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTIWBXBMCDUGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[(2-chloro-4-nitrobenzoyl)-ethylamino]propanoate](/img/structure/B7570949.png)
![1-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7570952.png)
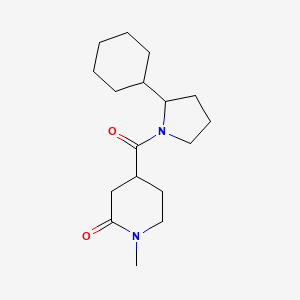
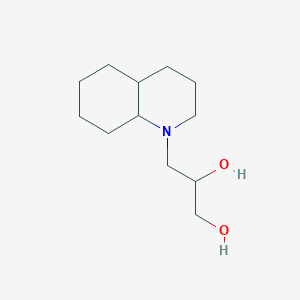
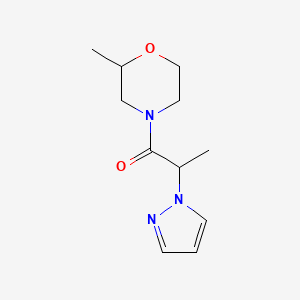
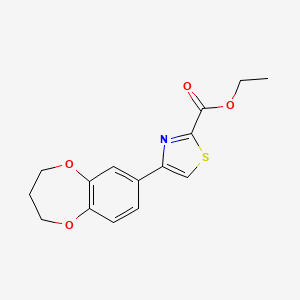
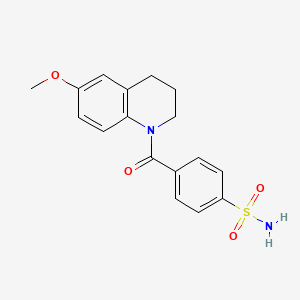
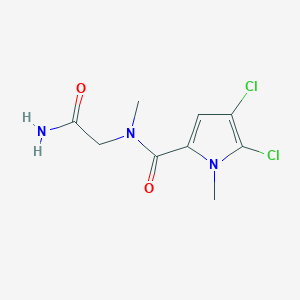
![4-acetyl-3,5-dimethyl-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7571004.png)
![1-(6-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]urea](/img/structure/B7571008.png)
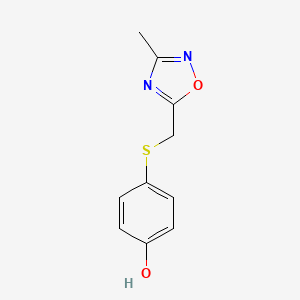
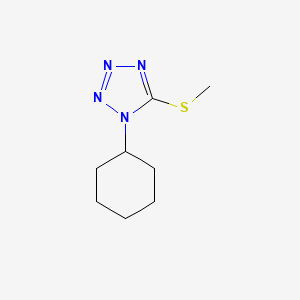
![N'-cyclohexyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-methylpropane-1,3-diamine](/img/structure/B7571029.png)